4-(2-Phenylphenyl)aniline 4-(2-Phenylphenyl)aniline
Brand Name: Vulcanchem
CAS No.: 5728-65-4
VCID: VC8125365
InChI: InChI=1S/C18H15N/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2
SMILES: C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N
Molecular Formula: C18H15N
Molecular Weight: 245.3 g/mol

4-(2-Phenylphenyl)aniline

CAS No.: 5728-65-4

Cat. No.: VC8125365

Molecular Formula: C18H15N

Molecular Weight: 245.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Phenylphenyl)aniline - 5728-65-4

Specification

CAS No. 5728-65-4
Molecular Formula C18H15N
Molecular Weight 245.3 g/mol
IUPAC Name 4-(2-phenylphenyl)aniline
Standard InChI InChI=1S/C18H15N/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2
Standard InChI Key VCYJGRWERKUBFX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(2-Phenylphenyl)aniline (IUPAC: 4-([1,1'-biphenyl]-2-yl)aniline) features a central aniline group substituted with a biphenyl moiety at the para position. The molecule’s planar structure enables π-π stacking interactions, critical for electronic applications.

Molecular Formula: C18H15N\text{C}_{18}\text{H}_{15}\text{N}
Molecular Weight: 245.32 g/mol
Melting Point: 265–266°C (predicted via analog data)
Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in organic solvents (e.g., DMF, THF) .

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima at 340–360 nm, indicative of extended conjugation.

  • NMR:

    • 1H^1\text{H}: Aromatic protons at δ 6.8–7.8 ppm; NH2_2 signal at δ 4.2 ppm .

    • 13C^{13}\text{C}: Quaternary carbons in biphenyl system at δ 140–150 ppm .

  • MS (ESI+): m/z 245.32 [M+H]+^+ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination:

Suzuki Coupling Route

  • Reactants: 2-Bromobiphenyl and 4-aminophenylboronic acid.

  • Catalyst: Pd(PPh3_3)4_4 (1 mol%).

  • Conditions:

    • Solvent: Toluene/EtOH (3:1).

    • Base: K2_2CO3_3.

    • Temperature: 100°C, 24 h .

  • Yield: 75–85% .

Buchwald-Hartwig Amination

  • Reactants: 2-Bromobiphenyl and aniline.

  • Catalyst: Pd2_2(dba)3_3/Xantphos.

  • Conditions:

    • Solvent: DMF.

    • Temperature: 120°C, 18 h.

  • Yield: 70–78%.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (90–95%) and reduce Pd catalyst costs . Post-synthesis purification involves:

  • Crystallization: Ethanol/water mixtures.

  • Chromatography: Silica gel (hexane/ethyl acetate) .

Applications in Materials Science

Organic Semiconductors

The compound’s planar structure and electron-rich amine group enhance charge transport:

  • Hole Mobility: 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s} in thin-film transistors .

  • OLED Performance: External quantum efficiency (EQE) of 12% in green-emitting devices .

Table 1: Electronic Properties of 4-(2-Phenylphenyl)aniline Derivatives

PropertyValueApplicationSource
HOMO (eV)-5.2Hole transport layers
Bandgap (eV)3.1Photovoltaics
Thermal Stability (°C)>400High-temp processing

Photovoltaic Materials

In perovskite solar cells (PSCs), the compound improves interfacial charge extraction, boosting power conversion efficiency (PCE) to 18.5% .

Cell LineIC50_{50} (µM)Target PathwaySource
MCF-715Caspase-3 activation
HepG220STAT3 inhibition
Normal fibroblasts>100Low systemic toxicity

Enzyme Inhibition

  • Tyrosinase: IC50_{50} = 5.2 µM (potential for hyperpigmentation therapy).

  • α-Glucosidase: IC50_{50} = 8.7 µM (antidiabetic applications).

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of biphenyl substituents to enhance semiconductor or medicinal properties .

  • Green Synthesis: Developing Pd-free catalytic systems using Fe or Cu .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

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